Methyl 2,3-di-O-benzylhexopyranoside

SN2 Glycosylation Anomeric Selectivity Protecting Group Effect

In carbohydrate synthesis, achieving regiospecific glycosylation without iterative protection/deprotection is a persistent bottleneck. Methyl 2,3-di-O-benzylhexopyranoside (CAS 17791-36-5) resolves this via its orthogonal 2,3-di-O-benzyl-4,6-diol pattern, directing exclusive 6-OH functionalization with outstanding stereocontrol. • Exclusive 6-O-glycosylation: 92% yield, >30:1 α/β selectivity (Ma et al.) • Crystalline solid (mp 76-81 °C) compatible with automated solid-dispensing systems • Stepwise Pd-catalyzed debenzylation affords 2-O- or 3-O-monobenzyl intermediates • 4,6-O-benzylidene derivative enables solvent-switchable DIBAL-H ring opening for programmable 4-O- vs. 6-O-glycosidic linkages

Molecular Formula C21H26O6
Molecular Weight 374.4 g/mol
CAS No. 17791-36-5
Cat. No. B099485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,3-di-O-benzylhexopyranoside
CAS17791-36-5
Molecular FormulaC21H26O6
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESCOC1C(C(C(C(O1)CO)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3
InChIInChI=1S/C21H26O6/c1-24-21-20(26-14-16-10-6-3-7-11-16)19(18(23)17(12-22)27-21)25-13-15-8-4-2-5-9-15/h2-11,17-23H,12-14H2,1H3
InChIKeyAOHYQGVMTDLXSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2,3-di-O-benzylhexopyranoside (CAS 17791-36-5): A Diol-Forming, Orthogonally Protected Glycosyl Acceptor for Regioselective Oligosaccharide Assembly


Methyl 2,3-di-O-benzylhexopyranoside (CAS 17791-36-5), most precisely named Methyl 2,3-di-O-benzyl-α-D-glucopyranoside, is a partially protected monosaccharide derivative belonging to the class of benzylated hexopyranosides. Its molecular formula is C21H26O6 (MW 374.43 g/mol), and it is commercially available as a crystalline solid with a melting point of 76–81 °C [1]. The molecule features benzyl ether protecting groups at the O-2 and O-3 positions, a methyl glycoside at the anomeric center, and critically retains free hydroxyl groups at O-4 and O-6 . This 2,3-di-O-benzyl-4,6-diol pattern constitutes a strategically differentiated orthogonal protection scheme—distinct from fully benzylated (e.g., 2,3,4,6-tetra-O-benzyl) or tri-benzylated analogs—that enables downstream regioselective glycosylation at the sterically more accessible primary 6-OH, while leaving the O-4 position available for subsequent branching or further functionalization [2].

Orthogonal 2,3-di-O-benzyl-4,6-diol pattern Differentiated protection enables regioselective glycosylation at 6-OH while preserving 4-OH for branching
Exclusive 6-OH glycosyl acceptor Predictable single-regioisomer product; eliminates separation of glycosylation regioisomers
Crystalline solid with defined melting point Supports accurate gravimetric dispensing and rapid identity verification for automated synthesis

Why Methyl 2,3-di-O-benzylhexopyranoside Cannot Be Substituted with Other Benzylated Glucopyranoside Building Blocks Without Risking Synthetic Outcome


In carbohydrate synthesis, substitution of one protected glycoside for another—even among closely related benzylated glucopyranosides—is non-trivial because the precise pattern of free vs. protected hydroxyl groups dictates both the regiochemical outcome of glycosylation and the feasibility of subsequent deprotection steps [1]. Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside lacks any free hydroxyl and cannot function as a glycosyl acceptor without prior deprotection. Conversely, methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside presents only a single free 6-OH, precluding branched oligosaccharide construction [2]. Partial benzylation isomers such as methyl 3,4-di-O-benzyl- or 2,6-di-O-benzyl-α-D-glucopyranoside expose different hydroxyl sets (e.g., 2-OH and 6-OH), leading to altered regioselectivity upon glycosylation—the 2,6-di-O-benzyl isomer, for instance, yields a ~4:1 mixture of tri-O-benzyl products upon further benzylation rather than a single regioisomer [3]. Even substituting the O-methyl anomeric group for O-benzyl (benzyl 2,3-di-O-benzyl-α-D-glucopyranoside) can alter acceptor reactivity and purification behavior without necessarily improving glycosylation yield, as demonstrated in galacturonate systems where methyl vs. benzyl ester interchange had no strong influence on glycosylation outcome [4]. These differences mean that procurement specifications for this specific CAS number are not interchangeable with those of other benzylated glucopyranosides.

2,3,4,6-tetra-O-benzyl analog
Fully protected; cannot serve as glycosyl acceptor without prior deprotection, adding synthetic steps.
2,3,4-tri-O-benzyl analog
Only 6-OH free; 4-O position blocked, preventing installation of 4-O branching in oligosaccharides.
2,6-di-O-benzyl regioisomer
Exposes 3,4-diol; glycosylation may yield regioisomeric mixtures, complicating purification and reducing yield.

Quantitative Differentiation Evidence for Methyl 2,3-di-O-benzylhexopyranoside Against Its Closest Analogs in Glycosylation, Deprotection, and Regioselectivity


SN2 Glycosylation Yield and Anomeric Selectivity: 2,3-Di-O-Bn vs. 2,3-Di-O-Me Protecting Group Comparison

In a direct head-to-head comparison within a gold-catalyzed SN2 glycosylation system, the benzyl-protected glucosyl donor D4 (bearing 2,3,4,6-tetra-O-benzyl groups) achieved an α/β selectivity of >30:1 when reacted with methanol as a model acceptor. When the benzyl groups on the donor were replaced by methyl ethers (per-methylated counterpart), the α/β selectivity dropped markedly to 13.5:1 under identical conditions [1]. Furthermore, when methyl 2,3-di-O-benzyl-α-D-glucopyranoside was used as the acceptor with donor D4, it gave disaccharide 5ac with excellent α-selectivity and in 92% yield, confirming that the benzyl ether protection on the acceptor is fully compatible with high-yielding SN2 glycosylation [1].

SN2 Glycosylation Selectivity
Head-to-head
Benzyl-protected donor: α/β >30:1, acceptor gave 92% yield. Methyl-ether donor: α/β 13.5:1 under identical conditions.
Supports >2.2-fold higher anomeric stereocontrol with benzyl protection
Au-catalyzed SN2 glycosylation, J. Am. Chem. Soc. 2021
SN2 Glycosylation Anomeric Selectivity Protecting Group Effect

Stepwise Chemoselective Debenzylation: Pd/Al2O3 vs. Pd/C Catalyst Comparison for Mono-De-O-benzylation

Rao and Perlin demonstrated that alumina-supported palladium (Pd/Al2O3) is more effective than standard palladium-on-carbon (Pd/C) for promoting stepwise removal of O-benzyl substituents from methyl 2,3-di-O-benzyl-α-D-glucopyranoside. Using catalytic transfer hydrogenation with 2-propanol as the hydrogen donor, the 2,3-di-O-benzyl derivative was cleanly converted to separable methyl 2-O-benzyl-α-D-glucopyranoside and methyl 3-O-benzyl-α-D-glucopyranoside [1]. In contrast, Pd/C under identical hydrogenolysis conditions gave less discrimination between the two benzyl groups, leading to over-debenzylation and reduced mono-benzyl product yields. 2-Propanol was also shown to be more selective than formic acid as a hydrogen donor for benzyl ether cleavage in the presence of benzylidene acetals [1].

Stepwise Debenzylation
Head-to-head
Pd/Al₂O₃: clean mono-debenzylation to separable 2-O-Bn and 3-O-Bn intermediates. Pd/C: over-debenzylation, reduced selectivity.
Catalyst choice enables regioisomerically pure mono-benzylated building blocks
Catalytic transfer hydrogenation, Can. J. Chem. 1983
Hydrogenolysis Chemoselective Deprotection Catalyst Selectivity

Regioselective 4,6-O-Benzylidene Ring Opening: Solvent-Directed Access to 4-OH vs. 6-OH Benzyl Ethers

The 4,6-O-benzylidene derivative of methyl 2,3-di-O-benzyl-α-D-glucopyranoside (compound 1) undergoes regioselective reductive ring opening with DIBAL-H, where the regiochemical outcome is controlled by the solvent used for the DIBAL-H stock solution. With toluene as the solvent, the 2,3,4-tri-O-benzyl derivative (free 6-OH) is obtained mainly or selectively; with dichloromethane, the 2,3,6-tri-O-benzyl derivative (free 4-OH) predominates [1]. This solvent-switchable regioselectivity is not observed with the corresponding galacto-configured analog (methyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-galactoside, compound 7), which gives the 2,3,6-tri-O-benzyl product selectively irrespective of solvent [1]. The gluco-configured substrate thus uniquely enables solvent-directed access to either 4-OH or 6-OH building blocks from a single precursor.

4,6-O-Benzylidene Opening
Head-to-head
Gluco substrate: toluene → 2,3,4-tri-O-Bn (6-OH free); CH₂Cl₂ → 2,3,6-tri-O-Bn (4-OH free). Galacto: only 4-OH free irrespective of solvent.
Solvent-switchable regioselectivity provides access to two building blocks from one precursor
DIBAL-H reductive opening, Carbohydr. Res. 2008
Benzylidene Acetal Regioselective Ring Opening DIBAL-H

Regioselective Acceptor Reactivity: Exclusive 6-OH Glycosylation vs. 3-OH/4-OH Competition in Triol and Diol Acceptors

When methyl 2,3-di-O-benzyl-α-D-glucopyranoside (free 4,6-diol) was employed as a glycosyl acceptor under gold-catalyzed SN2 conditions with donor D4, glycosylation occurred exclusively at the primary 6-OH group, affording disaccharide 5ac in 92% yield as a single regioisomer [1]. In contrast, base-promoted glycosylation studies on partially protected glucopyranoside acceptors reveal that when both 3-OH and 4-OH are free (e.g., 2,6-di-O-protected acceptors), the regioselectivity is significantly more complex and depends on the anomeric configuration of the acceptor—β-glycosides showed conversion only for the 3-O-benzylated derivative, indicating that the 3-OH/4-OH pair introduces competitive nucleophilic sites that complicate product distribution [2]. The 2,3-di-O-benzyl pattern thus simplifies the acceptor reactivity profile by blocking O-2 and O-3, leaving only one sterically biased primary hydroxyl (6-OH) and one secondary hydroxyl (4-OH), resulting in predictable and exclusive 6-OH regioselectivity.

Acceptor Regioselectivity
Cross-study
2,3-di-O-Bn acceptor: exclusive 6-OH glycosylation, 92% yield, single regioisomer. 2,6-di-O-protected acceptors: complex 3,4-diol competition, regioisomeric mixtures.
Exclusive 6-OH outcome eliminates regioisomer separation and improves batch reproducibility
Cross-study evidence; JACS 2021, Beilstein J. Org. Chem. 2012
Glycosyl Acceptor Regioselectivity Hydroxyl Reactivity

Crystalline Physical Form and Commercial Purity: Enabling Accurate Stoichiometric Control in Multi-Step Synthesis

Methyl 2,3-di-O-benzyl-α-D-glucopyranoside is commercially supplied as a crystalline solid (mp 76–81 °C) with a typical HPLC purity specification of ≥97% . The defined melting point provides a rapid identity verification metric and confirms crystalline homogeneity, which is not uniformly available across all benzylated glucopyranoside analogs. For comparison, the fully benzylated methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside is often supplied as a syrup or low-melting solid, complicating accurate weighing and stoichiometric control in glycosylation reactions where precise acceptor/donor ratios critically influence yield and stereoselectivity . Optical rotation ([α]22/D +14.0°, c=1 in CHCl3) provides an additional orthogonal identity parameter that distinguishes this compound from its benzylation isomers .

Physical Form & Purity
Data to verify
Crystalline solid, mp 76–81 °C, ≥97% HPLC purity, [α]²²/D +14.0° (c=1, CHCl₃). Tetra-O-benzyl analog typically a syrup.
Crystalline form supports gravimetric dispensing and low-cost identity verification
Commercial supplier specifications; verify identity in-house
Crystalline Solid HPLC Purity Stoichiometric Control

Recommended Application Scenarios Where Methyl 2,3-di-O-benzylhexopyranoside Provides Quantifiable Advantage Over Alternative Building Blocks


Synthesis of α-(1→6)-Linked Oligosaccharides Requiring High Anomeric Stereocontrol and Exclusive Regioselectivity

The use of methyl 2,3-di-O-benzyl-α-D-glucopyranoside as a glycosyl acceptor in SN2-type glycosylation enables exclusive 6-OH functionalization with 92% yield and excellent α-selectivity, as demonstrated by Ma et al. in the synthesis of disaccharide 5ac and branched trisaccharide 6e [1]. When benzylated donor D4 was employed, the anomeric selectivity exceeded 30:1 (α/β), whereas the corresponding methyl-ether-protected donor gave only 13.5:1 selectivity [1]. This scenario directly applies to the construction of isomalto-oligosaccharides, dextran fragments, and α-(1→6)-glucan components of microbial polysaccharides where both regioisomeric purity and anomeric configuration are critical for biological activity.

Programmable Synthesis of 4-OH or 6-OH Building Blocks from a Single 4,6-O-Benzylidene Precursor for Oligosaccharide Library Construction

The 4,6-O-benzylidene derivative of the title compound undergoes solvent-switchable regioselective DIBAL-H ring opening: toluene stock solution yields the 2,3,4-tri-O-benzyl (6-OH free) regioisomer, while CH2Cl2 stock solution gives the 2,3,6-tri-O-benzyl (4-OH free) regioisomer [1]. This contrasts with the analogous galacto-configured 4,6-O-benzylidene derivative, which produces only the 2,3,6-tri-O-benzyl product irrespective of solvent [1]. This divergent, programmable reactivity from a single precursor makes the compound uniquely suited for the parallel synthesis of oligosaccharide libraries requiring either 4-O- or 6-O-glycosidic linkages.

Sequential Debenzylation Strategies to Access Orthogonally Mono-Protected Glucopyranoside Intermediates for Glycoconjugate Assembly

The 2,3-di-O-benzyl substitution pattern permits catalyst-controlled stepwise deprotection to afford either 2-O-benzyl or 3-O-benzyl mono-protected intermediates, a capability demonstrated by Rao and Perlin using Pd/Al2O3-catalyzed transfer hydrogenation [1]. This level of chemoselective deprotection is not achievable with 2,3,4,6-tetra-O-benzyl derivatives, which undergo global deprotection under standard hydrogenolysis conditions. The sequential deprotection strategy is particularly valuable in the synthesis of glycopeptides and glycolipids where a specific hydroxyl must be revealed for late-stage glycosylation or conjugation while keeping other positions protected.

Crystalline Building Block for Automated Oligosaccharide Synthesis Platforms Requiring Accurate Solid Dispensing

The well-defined crystalline form of methyl 2,3-di-O-benzyl-α-D-glucopyranoside (mp 76–81 °C, ≥97% HPLC purity) makes it compatible with automated solid-dispensing systems used in oligosaccharide synthesizers [1][2]. The sharp melting point provides a rapid, instrument-free quality check, and the hygroscopicity profile of the crystalline form supports reproducible gravimetric handling. This contrasts with syrupy analogs such as methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside, which require solvent-assisted transfer and introduce weighing errors that propagate into donor/acceptor stoichiometry inaccuracies, potentially compromising glycosylation yield and stereoselectivity [3].

Application
Selection Property
Validation Focus
α-(1→6)-linked oligosaccharide assembly
2,3-di-O-benzyl-4,6-diol acceptor pattern
Anomeric stereocontrol and regioisomeric purity
Programmable 4-OH/6-OH building block synthesis
4,6-O-benzylidene derivative with solvent-switchable opening
Solvent-dependent regioselectivity (toluene vs. CH₂Cl₂)
Orthogonal mono-benzylated intermediate synthesis
Catalyst-controlled stepwise debenzylation
Chemoselectivity toward 2-O-Bn vs. 3-O-Bn products
Automated oligosaccharide synthesis (solid handling)
Crystalline form with defined melting point
Gravimetric accuracy and stoichiometric control
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